molecular formula C7H2Br2F4 B1447358 4,5-Dibromo-2-fluorobenzotrifluoride CAS No. 1803784-57-7

4,5-Dibromo-2-fluorobenzotrifluoride

Cat. No.: B1447358
CAS No.: 1803784-57-7
M. Wt: 321.89 g/mol
InChI Key: ZJRXGXXBWUPXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-2-fluorobenzotrifluoride is a halogenated aromatic compound characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group, two bromine atoms at positions 4 and 5, and a fluorine atom at position 2. This compound belongs to a class of polyhalogenated aromatics known for their unique electronic and steric properties, which make them valuable intermediates in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromine and fluorine substituents influence reactivity and binding affinity in synthetic applications.

Properties

IUPAC Name

1,2-dibromo-4-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-4-1-3(7(11,12)13)6(10)2-5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRXGXXBWUPXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Step

The dibromination at the 4 and 5 positions is achieved by controlled bromination of 2-fluorobenzotrifluoride. The use of N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin as brominating agents ensures a gradual release of bromine, which favors selective substitution.

  • Procedure:

    • Dissolve 2-fluorobenzotrifluoride in dichloromethane.
    • Add the brominating agent slowly under stirring.
    • Introduce a catalytic amount of FeCl3 or AlCl3.
    • Maintain the temperature at 0–5 °C.
    • Stir the reaction mixture for several hours until completion (monitored by TLC or GC).
  • Outcome: Formation of this compound with high regioselectivity.

Industrial Production Techniques

Industrial synthesis often employs continuous flow reactors to enhance control over reaction parameters, improving yield and reproducibility. Photochemical bromination techniques can be used to increase reaction efficiency and selectivity.

  • Continuous Flow Advantages:

    • Precise temperature and reaction time control.
    • Improved safety handling of brominating agents.
    • Scalable production with consistent quality.
  • Photochemical Bromination:

    • Utilizes light to activate bromine or brominating agents.
    • Can reduce reaction times and side products.

Summary of Reaction Conditions and Yields

Step Reagents and Catalysts Solvent Temperature (°C) Reaction Time Yield (%) Notes
Bromination N-bromosuccinimide, FeCl3 catalyst Dichloromethane 0–5 3–6 hours 70–85 Controlled addition critical for selectivity
Fluorination (if needed) HF or SiF4, catalyst Inert solvent Ambient to 50 1–4 hours 60–75 Selective fluorination after bromination
Industrial continuous flow NBS or photochemical bromination Various Controlled Continuous >80 Enhanced reproducibility and safety

Research Findings and Optimization

  • Selectivity: The use of mild brominating agents and low temperatures is essential to avoid over-bromination or substitution at undesired positions.
  • Catalyst Effects: Lewis acids such as FeCl3 promote electrophilic bromination by activating bromine species.
  • Solvent Effects: Non-polar, inert solvents stabilize intermediates and reduce side reactions.
  • Scale-up: Continuous flow reactors improve heat dissipation and reaction control, enabling safer scale-up.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-fluorobenzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dibromo-2-fluorobenzotrifluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It is used in the development of fluorinated compounds for biological studies.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-fluorobenzotrifluoride involves its ability to undergo various chemical reactions due to the presence of bromine and fluorine atoms. These halogens can participate in electrophilic and nucleophilic reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differences are highlighted below:

Compound Name Molecular Formula Substituents Key Features
4,5-Dibromo-2-fluorobenzotrifluoride C₇H₂Br₂F₄ 2-F, 4-Br, 5-Br, -CF₃ High halogen density; -CF₃ enhances electron-withdrawing effects .
4-Bromobenzotrifluoride C₇H₄BrF₃ 4-Br, -CF₃ Simpler structure; used in Suzuki-Miyaura couplings .
4,5-Dibromo-2-fluorobenzoic acid C₇H₃Br₂FO₂ 2-F, 4-Br, 5-Br, -COOH Polar carboxylic acid group increases solubility in aqueous media .
4-Fluoro-2-(trifluoromethyl)benzonitrile C₈H₃F₄N 4-F, 2-CF₃, -CN Nitrile group enables nucleophilic additions; used in agrochemicals .
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene C₁₃H₄BrF₇O Multiple F, Br, ether linkage High lipophilicity (LogP 5.3); complex ether structure .

Physicochemical Properties

  • Molecular Weight and Polarity : The trifluoromethyl group and halogens increase molecular weight and reduce polarity. For example, 4-Bromobenzotrifluoride (MW 225.01) is less dense than this compound (estimated MW ~329.9) .
  • Lipophilicity : Bromine and fluorine substituents elevate LogP values. The benzoic acid analog (LogP 2.1) is less lipophilic than the benzotrifluoride derivative due to its -COOH group .
  • Thermal Stability : Halogenated aromatics generally exhibit high melting/boiling points. 4,5-Dibromo-2-fluorobenzoic acid melts at 215–217°C, while 4-Bromobenzotrifluoride boils at 152–154°C .

Biological Activity

4,5-Dibromo-2-fluorobenzotrifluoride (DBFBT) is a halogenated aromatic compound that has drawn attention for its potential biological activities. This article delves into its mechanisms of action, biological interactions, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H2Br2F4
  • Molecular Weight : 305.89 g/mol
  • Structure : The compound features a benzene ring substituted with two bromine atoms and one fluorine atom, along with trifluoromethyl groups.

The presence of halogen substituents enhances the compound's electrophilic nature, allowing it to engage in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids.

DBFBT's biological activity is primarily attributed to its ability to interact with various biomolecules. The mechanisms can be summarized as follows:

  • Electrophilic Interaction : DBFBT acts as an electrophile, facilitating reactions with nucleophiles in biological systems.
  • Nucleophilic Substitution : It can substitute halogen atoms with various nucleophiles, impacting protein function and gene expression.
  • Enzyme Modulation : By modifying specific amino acid residues in enzymes or receptors, DBFBT may alter their activities, leading to diverse biological outcomes.

1. Cytotoxicity

DBFBT has been shown to induce apoptosis in cancer cell lines. This property makes it a candidate for further investigation in anticancer drug development.

2. Enzyme Inhibition

Research indicates that DBFBT may inhibit specific kinases. This inhibition could have significant implications for metabolic processes and therapeutic applications.

3. Interaction with DNA

DBFBT forms adducts with DNA, which could potentially lead to mutagenesis. The compound's interaction with DNA has been studied using various naturally occurring and synthetic DNA duplexes, revealing changes in absorption spectra that indicate binding affinity .

4. Antimicrobial Activity

Preliminary studies suggest that DBFBT exhibits activity against certain bacterial strains, indicating its potential as an antibacterial agent.

Table 1: Summary of Biological Activities of DBFBT

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of specific kinases
Interaction with DNAForms adducts with DNA; potential mutagenesis
Antimicrobial ActivityExhibits activity against certain bacterial strains

Case Study: Antibacterial Efficacy

A study evaluating fluoroaryl derivatives demonstrated that the introduction of fluorine atoms significantly enhanced antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 16 µM for the most effective compound. This finding underscores the importance of halogenation in developing new antibacterial agents.

Case Study: Enzymatic Interactions

Research into halogenated compounds suggests that DBFBT may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions could lead to altered pharmacokinetics and therapeutic implications for drugs metabolized by these enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dibromo-2-fluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
4,5-Dibromo-2-fluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.